(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
CAS No.:
Cat. No.: VC13415416
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO3 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (3,4-dimethoxyphenyl)-pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3 |
| Standard InChI Key | FWZYZNLXCQEPRY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC |
Introduction
Structural and Molecular Characterization
Core Molecular Framework
The queried compound features a methanol bridge connecting two aromatic systems: a 3,4-dimethoxyphenyl group and a pyridin-2-yl ring. This structure combines electron-rich methoxy substituents with the nitrogen-containing pyridine moiety, which may influence solubility, reactivity, and intermolecular interactions.
Comparative Analysis with Analogues
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(3,4-Dimethoxyphenyl)(2-thienyl)methanol :
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Molecular Formula: C₁₃H₁₄O₃S
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Molecular Weight: 250.314 g/mol
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Density: 1.2±0.1 g/cm³
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Boiling Point: 400.0±45.0°C at 760 mmHg
This thiophene-containing analogue demonstrates moderate hydrophobicity (LogP: 2.16) and a high boiling point, suggesting strong intermolecular van der Waals forces.
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(3,4-Dimethoxypyridin-2-yl)methanol :
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Molecular Formula: C₈H₁₁NO₃
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Molecular Weight: 169.18 g/mol
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Solubility: 16.0 mg/mL in aqueous solutions
The pyridine-methanol derivative exhibits high gastrointestinal absorption (predicted) and low blood-brain barrier permeability, highlighting the impact of nitrogen heterocycles on bioavailability .
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Predicted Properties for (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
Combining data from and , the target molecule is expected to have:
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Molecular Formula: C₁₄H₁₅NO₃
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Molecular Weight: ~245–255 g/mol (estimated)
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LogP: 1.5–2.5 (moderate lipophilicity due to methoxy and pyridine groups)
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Solubility: Limited aqueous solubility (<10 mg/mL), enhanced in polar aprotic solvents.
Synthetic Pathways and Reactivity
Chlorination and Functionalization
The synthesis of (3,4-Dimethoxypyridin-2-yl)methanol derivatives often involves thionyl chloride (SOCl₂) for hydroxyl-to-chlorine substitution. For example:
This reaction achieves 85–93% yields under mild conditions (20–60°C, 2–4 hours) . Similar methodologies could be adapted for the target compound by substituting the thienyl or pyridyl starting materials.
Key Reaction Parameters
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Temperature: Optimal between 20–40°C to prevent decomposition.
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Solvent: Dichloromethane or toluene preferred for balancing reactivity and solubility .
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Workup: Neutralization with NaHCO₃ followed by phase separation and drying (Na₂SO₄) .
Physicochemical and Thermodynamic Properties
Thermal Stability and Phase Behavior
The pyridine ring in the target molecule may lower thermal stability compared to the thienyl analogue due to increased polarity.
Pharmacological and Toxicological Considerations
Bioactivity Predictions
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Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rat; inferred from structurally similar alcohols).
Hazard Profiles
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Handling Precautions: Use PPE to avoid dermal/ocular contact and inhalation.
Applications in Materials Science
Coordination Chemistry
The methanol bridge and aromatic systems could act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes might exhibit catalytic or photoluminescent properties, though experimental data are lacking.
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